1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol
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Overview
Description
1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features a unique structure combining azocane, piperazine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azocane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Attachment of the phenoxy group: This is usually done through etherification reactions, where the phenoxy group is attached to the propanol backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or psychiatric disorders.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as conductivity or reactivity.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets could include receptors or enzymes, where the compound either activates or inhibits their function. The pathways involved might include signal transduction pathways that regulate various cellular processes.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O3/c1-31-25-10-9-23(19-29-15-13-28(14-16-29)18-22-7-8-22)17-26(25)32-21-24(30)20-27-11-5-3-2-4-6-12-27/h9-10,17,22,24,30H,2-8,11-16,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVVFJBXQMBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC3)OCC(CN4CCCCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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